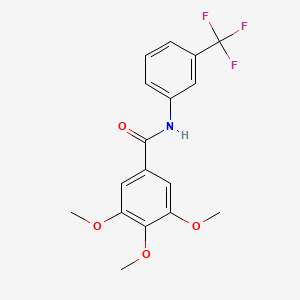

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide

Description

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative characterized by a trimethoxy-substituted benzene ring attached to an amide group, which is further linked to a 3-(trifluoromethyl)phenyl moiety.

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4/c1-23-13-7-10(8-14(24-2)15(13)25-3)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h4-9H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMXIDDVMFDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1543-72-2 | |

| Record name | 3,4,5-TRIMETHOXY-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

the general principles of organic synthesis, including the use of automated synthesis equipment and optimization of reaction conditions, would apply to its production .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of a nitro group would produce an amine derivative .

Applications De Recherche Scientifique

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Position and Bioactivity :

- The position of the trifluoromethyl group (e.g., 3-CF₃ vs. 2-CF₃) significantly influences molecular interactions. For instance, 3,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide () differs from the target compound only in the CF₃ position, which may alter steric hindrance or hydrogen-bonding capacity in biological targets .

- Halogen vs. Methoxy Groups : Compounds like 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide () demonstrate potent antimicrobial activity, suggesting that chloro and hydroxy groups enhance cytotoxicity compared to methoxy substituents, which may prioritize metabolic stability over direct bioactivity .

Impact of Functional Groups: Hydroxy Groups: Hydroxy-substituted analogs (e.g., MMV665807) exhibit stronger antimicrobial effects due to hydrogen-bonding interactions with bacterial targets, as seen in their inhibition of Desulfovibrio piger and Staphylococcus aureus biofilms .

Synthetic Pathways :

- The target compound and its analogs are typically synthesized via amide coupling reactions. For example, 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () are synthesized using hydrazides and chloro-substituted benzaldehydes, followed by characterization via FTIR, NMR, and MS .

Activité Biologique

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound with potential therapeutic applications. Its unique chemical structure, characterized by three methoxy groups and a trifluoromethyl substituent on the phenyl ring, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The structure can be represented as follows:

Antidepressant-like Effects

Recent studies have highlighted the potential antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated significant modulation of the serotonergic system, particularly involving the 5-HT1A and 5-HT3 receptors. This suggests that similar mechanisms may be at play in our compound of interest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Inside the cell, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Pharmacological Properties

Case Studies and Research Findings

- Antidepressant Research : A study examined the antidepressant-like effects using behavioral tests in mice. The results indicated significant efficacy in reducing depressive behaviors when administered at specific dosages .

- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells. The findings suggest that structural modifications can enhance antiproliferative activity .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with specific protein targets, elucidating its potential mechanisms of action in biological systems .

Q & A

Basic: What are the common synthetic routes for 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzamide derivative with a trifluoromethyl-substituted aniline. A validated route (for analogous compounds) uses:

- Step 1: Activation of 3,4,5-trimethoxybenzoic acid via chloride formation (e.g., using thionyl chloride) .

- Step 2: Amide coupling with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions (base: NaHCO₃, solvent: dichloromethane/water) .

- Optimization: Temperature control (0–5°C during chloride formation) and stoichiometric excess of the acyl chloride (1.2–1.5 equiv) improve yields. Purity is enhanced via recrystallization from ethanol/water .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects. To resolve this:

- Perform variable-temperature NMR to assess dynamic behavior .

- Use Mercury CSD to analyze crystal packing and hydrogen-bonding networks, which may stabilize specific conformers .

- Cross-validate with DFT calculations to compare experimental and theoretical NMR chemical shifts .

Basic: What safety precautions are critical when handling this compound?

Key hazards include:

- Decomposition risk: Avoid heating above 80°C (DSC data for related compounds shows exothermic decomposition) .

- Mutagenicity: Ames II testing on analogous anomeric amides indicates low mutagenicity, but PPE (gloves, lab coat, fume hood) is mandatory .

- Reagent hazards: Use inert atmosphere for moisture-sensitive steps (e.g., acyl chloride formation) and avoid inhalation of trifluoromethylated intermediates .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic profile in drug design?

The -CF₃ group enhances:

- Lipophilicity: LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability: Resistance to cytochrome P450 oxidation due to strong C-F bonds, as shown in hepatic microsome assays .

- Target binding: Electron-withdrawing effects stabilize π-π interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Basic: What analytical techniques are recommended for purity assessment?

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (method: 60% acetonitrile/0.1% TFA in water) .

- Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 410.1 (calculated for C₁₉H₁₈F₃NO₄) .

- Elemental Analysis: Acceptable C/H/N deviation ≤0.4% .

Advanced: How can intermolecular interactions in crystalline forms be systematically studied?

- Mercury CSD Materials Module: Search for similar structures (e.g., Cambridge Structural Database entry JANJOS) to identify common packing motifs (e.g., C=O···H-N hydrogen bonds) .

- Void Analysis: Calculate free volume (≥5% suggests potential for polymorphism) and assess solvent-accessible regions .

- Packing Similarity: Compare with analogs using RMSD <0.5 Å for overlay of 15-molecule clusters .

Basic: What solvents and conditions are optimal for recrystallization?

- Solvent pair: Ethanol (good solubility at reflux) and water (anti-solvent) .

- Procedure: Dissolve crude product in hot ethanol, add water dropwise until cloudiness appears, then cool to 4°C. Yield: 75–85% .

Advanced: How to address low yields in scale-up amide coupling reactions?

Common issues and solutions:

- Incomplete activation: Use 1.5 equiv of coupling agent (e.g., HATU) and monitor reaction via TLC (hexane/EtOAc 3:1, Rf ~0.4) .

- Side reactions: Add molecular sieves (3Å) to sequester water in solvent-free conditions .

- Workflow: Switch to flow chemistry for improved heat/mass transfer (residence time: 30 min, 40°C) .

Basic: How is the compound characterized for regiochemical purity?

- NOESY NMR: Confirm spatial proximity of methoxy (δ 3.8–3.9 ppm) and trifluoromethyl (δ 7.5–7.7 ppm) groups .

- X-ray crystallography: Resolve ambiguity in substitution patterns (e.g., CCDC deposition for bond angles/lengths) .

Advanced: What strategies mitigate metabolic instability in vivo studies?

- Deuterium exchange: Replace methoxy hydrogens with deuterium (kH/kD ~6.5 for CYP3A4-mediated demethylation) .

- Prodrug design: Introduce ester groups at the benzamide nitrogen, cleaved by serum esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.